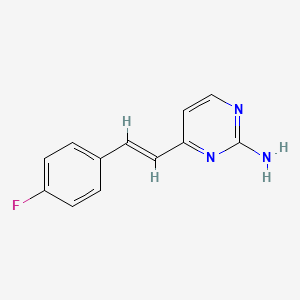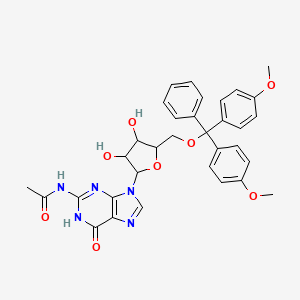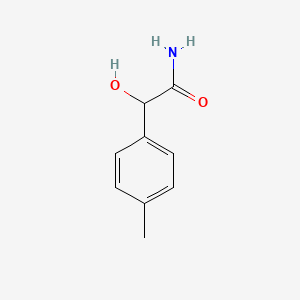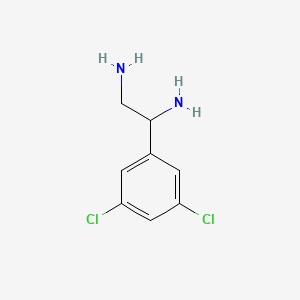![molecular formula C12H18N2O B12110569 Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- CAS No. 1016739-04-0](/img/structure/B12110569.png)
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with acyl chlorides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline derivative and acyl chloride.
Reaction Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The aniline derivative is reacted with the acyl chloride in the presence of the base, leading to the formation of the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the use of electrosynthesis, which has gained popularity due to its sustainability and efficiency. Electrosynthesis involves the use of electrical energy to drive chemical reactions, offering a greener alternative to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: Another amide with a simpler structure, used as a precursor in the synthesis of pharmaceuticals.
N-Phenylacetamide: Similar in structure but lacks the methylamino group, used in organic synthesis.
Uniqueness
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- is unique due to its specific structural features, such as the presence of the methylamino group and the isopropyl-substituted phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1016739-04-0 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(methylamino)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-4-6-11(7-5-10)14-12(15)8-13-3/h4-7,9,13H,8H2,1-3H3,(H,14,15) |
Clave InChI |
YVGALEQCLUKOLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)


![3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)


![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)
